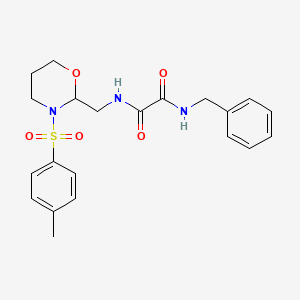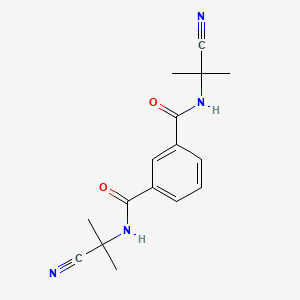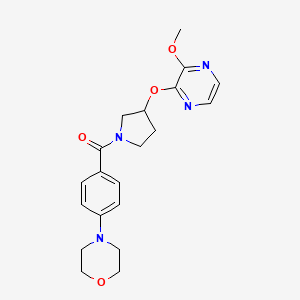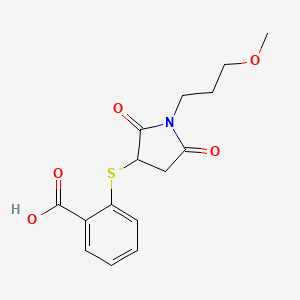![molecular formula C17H17BrN2O B2566115 2-(4-Bromphenyl)-N-[(6-Cyclopropylpyridin-3-yl)methyl]acetamid CAS No. 2320465-78-7](/img/structure/B2566115.png)
2-(4-Bromphenyl)-N-[(6-Cyclopropylpyridin-3-yl)methyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is an organic compound that features a bromophenyl group and a cyclopropylpyridinyl moiety
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Material Science: The compound’s structural properties make it useful in the development of new materials with unique characteristics.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as a therapeutic agent.
Vorbereitungsmethoden
The synthesis of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved through bromination of a suitable phenyl precursor.
Cyclopropylpyridinyl intermediate synthesis: This involves the formation of the cyclopropylpyridinyl moiety through cyclization reactions.
Coupling reaction: The final step involves coupling the bromophenyl intermediate with the cyclopropylpyridinyl intermediate under specific reaction conditions, such as the use of a base and a coupling agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can be compared with similar compounds such as:
2-(4-bromophenyl)-N-[(6-methylpyridin-3-yl)methyl]acetamide: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
2-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide: This compound features a chlorine atom instead of a bromine atom in the phenyl group.
The uniqueness of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide lies in its specific combination of functional groups, which may confer distinct properties and applications.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-15-6-1-12(2-7-15)9-17(21)20-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLPMXRQJVXYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
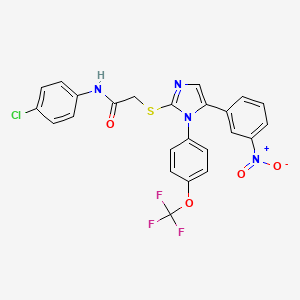
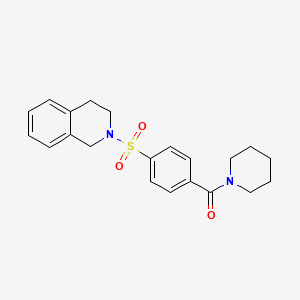

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
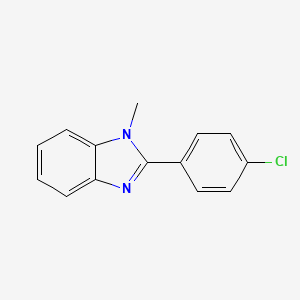
![2-[2-(hydroxymethyl)-1H-imidazol-1-yl]ethan-1-olhydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2566046.png)

![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)
